molecular formula C12H15NO5S B061914 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate CAS No. 159974-55-7

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B061914
M. Wt: 285.32 g/mol
InChI Key: KBVHXYDAYZDUML-UHFFFAOYSA-N
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Description

The study of sulfonate and sulfonamide derivatives, including those related to oxazolidinones, is significant due to their diverse chemical and biological activities. These compounds are of interest in synthetic organic chemistry and medicinal chemistry for their potential as antimitotic agents, among other applications.

Synthesis Analysis

Sulfonate and sulfonamide derivatives, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their bioisosteric equivalents, are synthesized through various chemical reactions, including cyclization and addition reactions. For instance, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide was synthesized with an 84% yield using ethanolic potassium hydroxide and characterized by spectroscopic methods (Purushotham & Poojary, 2018).

Molecular Structure Analysis

The molecular structure of sulfonate derivatives is often elucidated using various spectroscopic techniques, including mass spectrometry, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's molecular geometry, tautomerism, and the electronic environment of the atoms (Li et al., 2014).

Chemical Reactions and Properties

Sulfonate derivatives engage in a variety of chemical reactions, including inhibitory actions on corrosion, indicating their potential in materials science. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows excellent inhibiting properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).

Physical Properties Analysis

The crystal structure and physical properties of sulfonate and sulfonamide derivatives can be studied using X-ray crystallography, revealing details about the compound's solid-state conformation and intermolecular interactions. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate was determined, highlighting the zwitterionic tautomer and hydrogen-bonded ladders in its crystalline form (Bekö et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonate derivatives, such as their reactivity, stability, and potential as inhibitors or catalysts, are critical for their application in chemical syntheses and industrial processes. The electrochemical investigation of sulfonate derivatives for corrosion inhibition is an example of their practical applications (Ehsani et al., 2016).

Scientific Research Applications

Synthetic Chemistry and Material Science

"2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" is related to the oxazolidinone class, which includes compounds with significant synthetic utility. Oxazolidinones, such as the one , are valuable in the development of novel synthetic methodologies and materials due to their unique chemical properties. For example, oxazolidinones are used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their importance in synthetic organic chemistry and material science. Studies on oxazolidinones highlight their potential in creating new materials with desirable properties, such as enhanced stability and improved performance in specific applications (Tsuda, Stafford, & Hussey, 2017).

Pharmacological Research

In pharmacological research, compounds related to "2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" are explored for their therapeutic potential. Oxazolidinones are investigated for their antimicrobial activity, particularly against resistant strains of bacteria, showcasing their importance in the development of new antibiotics. The unique mechanism of action of oxazolidinones, which involves the inhibition of protein synthesis in bacteria, positions them as candidates for treating infections caused by drug-resistant pathogens (Diekema & Jones, 2000).

Environmental Science

The environmental impact of chemicals related to "2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate" is also a subject of research. Studies on the occurrence, fate, and behavior of similar compounds in aquatic environments shed light on their persistence and potential ecotoxicological effects. This research informs the development of guidelines for the safe use and disposal of these chemicals, aiming to mitigate their impact on the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHXYDAYZDUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578064
Record name 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

CAS RN

159974-55-7
Record name 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold stirring solution of crude 3-(2-hydroxyethyl)oxazolidin-2-one (15.1 g, 115 mmol) in dichloromethane (40 mL) was added triethylamine (18 mL, 129 mmol), and 4-(N,N-dimethylamino)pyridine (0.143 g, 1.2 mmol). A slurry of 4-toluenesulfonyl chloride (25.0 g, 131 mmol) in dichloromethane (50 mL) was then added dropwise. The reaction mixture was stirred for 3 d at room temperature, washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was slurried in isopropanol and filtered to give 23.88 g (73%) of a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
73%

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